2,4-Dichloro-6-(triphenylen-2-yl)-1,3,5-triazine
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Overview
Description
2,4-Dichloro-6-(triphenylen-2-yl)-1,3,5-triazine is a heterocyclic aromatic compound that features a triazine ring substituted with two chlorine atoms and a triphenylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(triphenylen-2-yl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with triphenylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(triphenylen-2-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a triazine derivative with an amine substituent.
Scientific Research Applications
2,4-Dichloro-6-(triphenylen-2-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(triphenylen-2-yl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazine ring can form hydrogen bonds and π-π interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of 2,4-Dichloro-6-(triphenylen-2-yl)-1,3,5-triazine.
Triphenylene: The aromatic moiety attached to the triazine ring.
Other Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Uniqueness
This compound is unique due to the combination of the triazine ring and the triphenylene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C21H11Cl2N3 |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
2,4-dichloro-6-triphenylen-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C21H11Cl2N3/c22-20-24-19(25-21(23)26-20)12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H |
InChI Key |
YGDJAMKMECGDIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=NC(=NC(=N4)Cl)Cl)C5=CC=CC=C25 |
Origin of Product |
United States |
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